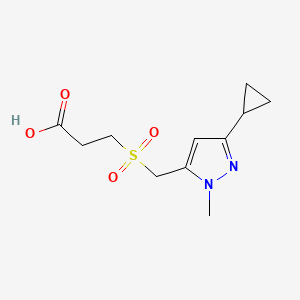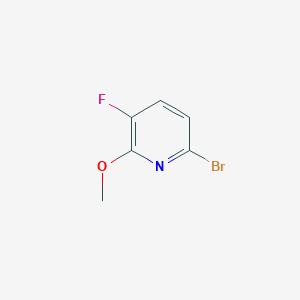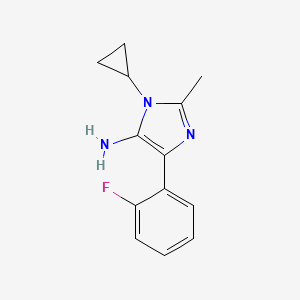
4-Chloro-5-(trifluoromethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(trifluoromethoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethoxy group at the 5th position on the pyrimidine ring. The incorporation of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine precursor is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 4-Chloro-5-(trifluoromethoxy)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(trifluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5-(trifluoromethoxy)pyrimidine .
Scientific Research Applications
4-Chloro-5-(trifluoromethoxy)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-3-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyrimidine
Comparison: 4-Chloro-5-(trifluoromethoxy)pyrimidine is unique due to the specific positioning of the chloro and trifluoromethoxy groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C5H2ClF3N2O |
|---|---|
Molecular Weight |
198.53 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-3(1-10-2-11-4)12-5(7,8)9/h1-2H |
InChI Key |
PXMMIXZDXGUXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




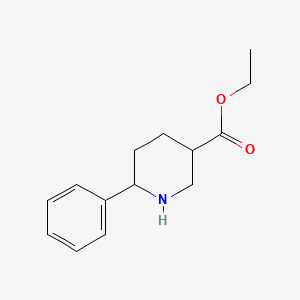




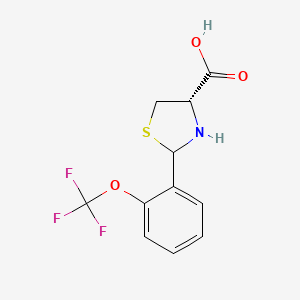
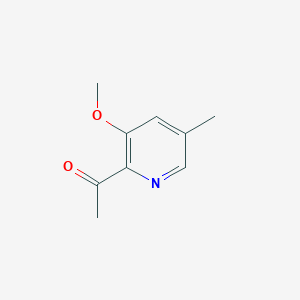
![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
